molecular formula C19H10O B13343145 pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one

pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one

Cat. No.: B13343145
M. Wt: 254.3 g/mol
InChI Key: GEMOJIKPQLZCMJ-UHFFFAOYSA-N
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Description

Pentacyclo[14.2.1.0³,⁸.0⁹,¹⁸.0¹²,¹⁷]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one is a highly complex polycyclic aromatic ketone characterized by a fused pentacyclic framework with a ketone group at position 17. Its structure includes multiple bridged rings and conjugated double bonds, contributing to unique electronic and steric properties.

Properties

Molecular Formula

C19H10O

Molecular Weight

254.3 g/mol

IUPAC Name

pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one

InChI

InChI=1S/C19H10O/c20-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(19)18(14)17(11)15/h1-10H

InChI Key

GEMOJIKPQLZCMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=O)C5=CC=CC(=C54)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired polycyclic framework.

Industrial Production Methods

Industrial production of such complex molecules is less common due to the intricate and often low-yielding nature of the synthetic routes. advancements in catalytic processes and continuous flow chemistry have made it possible to produce these compounds on a larger scale. These methods focus on optimizing reaction conditions to increase yield and reduce the number of steps required.

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties, such as high strength and thermal stability.

Mechanism of Action

The mechanism by which pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Target Compound vs. 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione

  • Backbone Similarities: Both compounds share a pentacyclic core with ethanoanthracene-dicarboximide moieties, leading to rigid, roof-shaped geometries. The interplanar angle between terminal phenyl rings in the azapentacyclo derivative is 124.9°, a feature common to similar polycyclic systems .
  • Functional Group Differences : The target compound has a ketone at position 19, while the azapentacyclo analog includes hydroxyl and methyl substituents, as well as lactam groups (16,18-dione). These differences influence hydrogen-bonding capabilities and solubility .

Target Compound vs. Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione

  • Ring Size and Bridging : The undecane derivative has a smaller pentacyclic system (11-membered) with two ketone groups, compared to the target’s 19-membered framework. This results in distinct strain and reactivity profiles .
  • Synthesis Routes: Both compounds are synthesized via transannular cyclization, but the undecane derivative employs reductive amination of amino alcohols, whereas the target likely requires more complex macrocyclic precursors .

Physicochemical Properties

Property Target Compound* 17-Azapentacyclo Analog Pentacycloundecane Dione
Molecular Formula C₁₉H₁₄O (estimated) C₂₀H₁₇NO₃ C₁₁H₁₂O₂
Molecular Weight ~258.3 g/mol 323.36 g/mol 184.21 g/mol
Crystal System Not reported Monoclinic (P2₁/n) Not reported
Unit Cell Parameters (Å, °) a=13.904, b=8.104, c=13.946, β=97.4
Hydrogen Bonding Ketone (C=O) O–H⋯O, C–H⋯O, C–H⋯π Amine/ketone interactions

*Estimated based on structural analogs.

Biological Activity

Pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one is a complex polycyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle proteins .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as it can mitigate damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokine production and signaling pathways associated with inflammation. This could have implications for treating inflammatory diseases and conditions characterized by chronic inflammation .

The biological activities of this compound are mediated through several mechanisms:

  • Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as NF-kB and MAPK pathways that are involved in cell proliferation and survival.
  • Induction of Apoptosis : It promotes apoptotic cell death through intrinsic pathways involving mitochondrial dysfunction and the release of cytochrome c.
  • Inhibition of Angiogenesis : The compound may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in SH-SY5Y cells demonstrated that it effectively reduced cell death and preserved mitochondrial function .

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